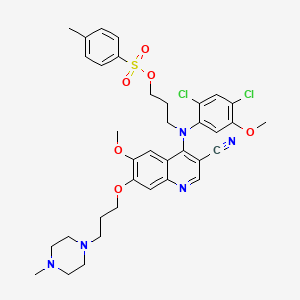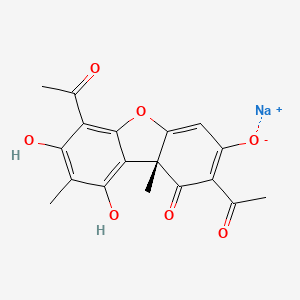
(R)-Usnic acid Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Usnic acid Sodium is a sodium salt derivative of ®-Usnic acid, a naturally occurring compound found in various lichen species It is known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Usnic acid Sodium typically involves the extraction of ®-Usnic acid from lichen species, followed by its conversion to the sodium salt form. The extraction process usually involves solvent extraction using organic solvents such as acetone or ethanol. The extracted ®-Usnic acid is then purified through recrystallization.
To prepare ®-Usnic acid Sodium, ®-Usnic acid is reacted with a sodium hydroxide solution under controlled conditions. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of ®-Usnic acid Sodium.
Industrial Production Methods
Industrial production of ®-Usnic acid Sodium follows similar principles but on a larger scale. The extraction process is optimized for higher yield, and the conversion to the sodium salt form is carried out in large reactors. The final product is then purified and dried to obtain ®-Usnic acid Sodium in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
®-Usnic acid Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in ®-Usnic acid Sodium.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.
Applications De Recherche Scientifique
®-Usnic acid Sodium has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antiviral properties, making it a potential candidate for developing new antibiotics and antiviral agents.
Medicine: Research has shown that ®-Usnic acid Sodium has anti-inflammatory and anticancer properties, making it a potential therapeutic agent for treating various diseases.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of ®-Usnic acid Sodium involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: ®-Usnic acid Sodium induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Usnic Acid: The parent compound of ®-Usnic acid Sodium, known for its similar biological activities.
Lipoic Acid: Another naturally occurring compound with antioxidant properties.
Salicylic Acid: Known for its anti-inflammatory and antimicrobial properties.
Uniqueness
®-Usnic acid Sodium is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to its parent compound, Usnic acid. This makes it more effective in various applications, particularly in medicine and industry.
Propriétés
Formule moléculaire |
C18H15NaO7 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
sodium;(9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1-oxodibenzofuran-3-olate |
InChI |
InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,21-23H,1-4H3;/q;+1/p-1/t18-;/m0./s1 |
Clé InChI |
RIDMFEXHWJXRLI-FERBBOLQSA-M |
SMILES isomérique |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+] |
SMILES canonique |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)[O-])O2)C)C(=O)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


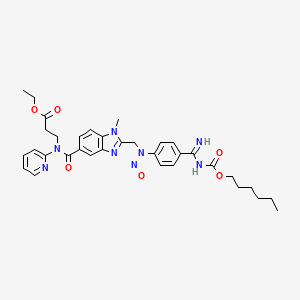
![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
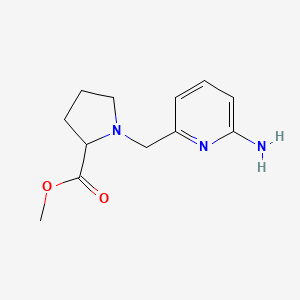



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
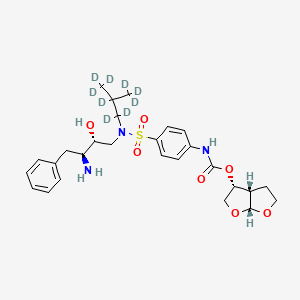
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

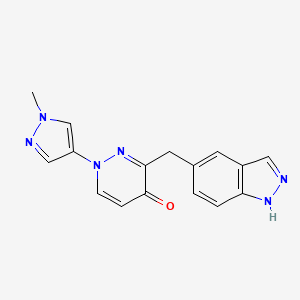
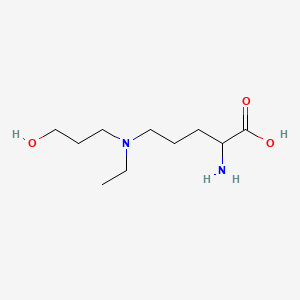
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
